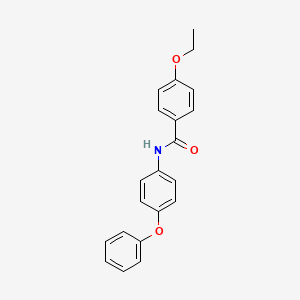
N-(3-methylbutyl)-N'-(2-phenoxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that belongs to the family of diamides. It is a synthetic insecticide that is widely used in agriculture to control pests such as lepidopteran insects, beetles, and mites. MPEDA is a potent insecticide that is highly effective against a wide range of pests and is considered safe for humans and the environment.
Mecanismo De Acción
MPEDA acts as an insecticide by disrupting the nervous system of the pests. It binds to the ryanodine receptor in the insect's muscle cells, causing an uncontrolled release of calcium ions, which leads to paralysis and death of the insect. MPEDA has a unique mode of action that is different from other insecticides, making it highly effective against resistant pests.
Biochemical and Physiological Effects:
MPEDA has been shown to have low toxicity to mammals and is considered safe for humans and the environment. It is rapidly metabolized in the body, and the metabolites are excreted in the urine. However, MPEDA can cause skin irritation and eye irritation if it comes in contact with the skin or eyes. It is recommended to handle MPEDA with care and to wear protective clothing and goggles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEDA is a potent insecticide that is highly effective against a wide range of pests. It has a unique mode of action that is different from other insecticides, making it highly effective against resistant pests. MPEDA is also considered safe for humans and the environment, making it an ideal candidate for use in agriculture. However, MPEDA can be expensive to produce and may not be suitable for use in all crops. In addition, MPEDA may have limited efficacy against certain pests, and further research is needed to determine its effectiveness against these pests.
Direcciones Futuras
There are several future directions for research on MPEDA. One area of research is to investigate its potential use in controlling pests in stored grains and food products. Another area of research is to investigate its potential use as an antifungal and antibacterial agent. Further research is also needed to determine its effectiveness against resistant pests and to develop new formulations that can improve its efficacy and reduce its cost. In addition, research is needed to determine the potential environmental impact of MPEDA and to develop strategies to minimize its impact on the environment.
Métodos De Síntesis
MPEDA is synthesized by reacting 3-methylbutylamine with 2-phenoxyethyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is carried out at a specific temperature and pressure to obtain the pure compound. The synthesis method is well-established, and the purity of the compound can be easily determined using analytical techniques such as HPLC and GC.
Aplicaciones Científicas De Investigación
MPEDA has been extensively studied for its insecticidal properties and has shown promising results in controlling a wide range of pests. It is used in agriculture to control pests in various crops such as cotton, soybean, and corn. MPEDA has also been investigated for its potential use in controlling pests in stored grains and food products. In addition, MPEDA has been studied for its antifungal and antibacterial properties and has shown potential in controlling fungal and bacterial infections.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-N'-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(2)8-9-16-14(18)15(19)17-10-11-20-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGMQSCJXEUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5169415.png)


![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)
![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)
![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)


![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)